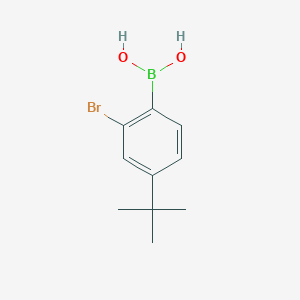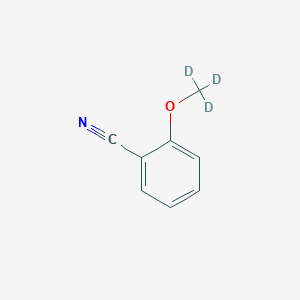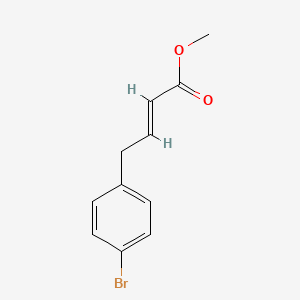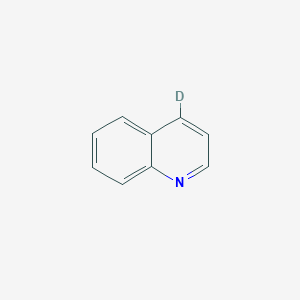
2-Bromo-5-(ethyl-d5)-furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(ethyl-d5)-furan is a chemical compound characterized by the presence of a bromine atom and a deuterated ethyl group attached to a furan ring. The molecular formula of this compound is C6H5BrD5O. It is used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(ethyl-d5)-furan typically involves the bromination of 5-(ethyl-d5)-furan. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(ethyl-d5)-furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form 5-(ethyl-d5)-furan.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-(ethyl-d5)-furan, 2-thio-5-(ethyl-d5)-furan, and 2-alkoxy-5-(ethyl-d5)-furan.
Oxidation Reactions: Products include 5-(ethyl-d5)-furan-2(5H)-one and other oxygenated derivatives.
Reduction Reactions: The major product is 5-(ethyl-d5)-furan.
Scientific Research Applications
2-Bromo-5-(ethyl-d5)-furan is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(ethyl-d5)-furan involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the furan ring can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(ethyl-d5)-thiophene
- 2-Bromo-5-(ethyl-d5)-pyrazine
- 2-Bromo-5-(ethyl-d5)-pyrimidine
Comparison
Compared to similar compounds, 2-Bromo-5-(ethyl-d5)-furan is unique due to the presence of the furan ring, which imparts different reactivity and properties. For example, the oxygen atom in the furan ring makes it more susceptible to oxidation compared to thiophene, which contains a sulfur atom. Additionally, the deuterated ethyl group provides isotopic labeling, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Properties
CAS No. |
1185320-12-0 |
|---|---|
Molecular Formula |
C6H7BrO |
Molecular Weight |
180.05 g/mol |
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentadeuterioethyl)furan |
InChI |
InChI=1S/C6H7BrO/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3/i1D3,2D2 |
InChI Key |
GSLWQVPDVOQCSC-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=C(O1)Br |
Canonical SMILES |
CCC1=CC=C(O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)



